molecular formula C8H7N3O2 B1487096 6-(5-Methylisoxazol-4-yl)pyrimidin-4-ol CAS No. 2091217-00-2

6-(5-Methylisoxazol-4-yl)pyrimidin-4-ol

Cat. No.: B1487096
CAS No.: 2091217-00-2
M. Wt: 177.16 g/mol
InChI Key: GWFZAKCBVOMVDC-UHFFFAOYSA-N
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Description

6-(5-Methylisoxazol-4-yl)pyrimidin-4-ol (CAS: 2091217-00-2) is a heterocyclic compound featuring a pyrimidin-4-ol core substituted at the 6-position with a 5-methylisoxazole moiety. This structure confers unique physicochemical and biological properties, making it a focus of medicinal chemistry and materials science research. The compound is commercially available through specialized suppliers (e.g., AKOS026714533, ZINC409428546) and is characterized by its InChIKey: GWFZAKCBVOMVDC-UHFFFAOYSA-N . Its synthesis typically involves cyclocondensation or cross-coupling reactions to link the isoxazole and pyrimidine rings, though specific synthetic routes are often proprietary.

Properties

CAS No.

2091217-00-2

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

4-(5-methyl-1,2-oxazol-4-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C8H7N3O2/c1-5-6(3-11-13-5)7-2-8(12)10-4-9-7/h2-4H,1H3,(H,9,10,12)

InChI Key

GWFZAKCBVOMVDC-UHFFFAOYSA-N

SMILES

CC1=C(C=NO1)C2=CC(=O)NC=N2

Canonical SMILES

CC1=C(C=NO1)C2=CC(=O)NC=N2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares 6-(5-Methylisoxazol-4-yl)pyrimidin-4-ol with structurally related compounds, emphasizing substituent effects, molecular properties, and reported biological activities.

Compound Name CAS Number Substituents/Modifications Molar Mass (g/mol) Key Properties/Activities Source/Reference
This compound 2091217-00-2 -OH at C4, 5-methylisoxazole at C6 193.18 Intermediate for kinase inhibitors; moderate solubility in DMSO
3-(4-Fluorophenyl)-6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidin-4-ol (11h) Not specified -CF₃ at C6, 4-fluorophenyl at C3 329.25 Selective Toll-like receptor (TLR) inhibitor; 1H NMR (DMSO-d6): δ 8.12 (bs, 1H), 7.23–7.20 (m, 2H)
6-(5-Methylisoxazol-4-yl)-2-(methylthio)pyrimidin-4(3H)-one 2098095-99-7 -SMe at C2, -one at C4 239.28 Enhanced metabolic stability; potential antiviral agent
6-(5-Methylpyrazin-2-yl)pyrimidin-4-ol 244303-60-4 Pyrazine at C6 203.19 Improved π-π stacking in crystallography; uncharacterized bioactivity

Key Observations:

Substituent Effects on Bioactivity :

  • The trifluoromethyl (-CF₃) and fluorophenyl groups in 11h enhance lipophilicity and TLR selectivity compared to the parent compound, as demonstrated in .
  • Replacement of -OH with -SMe (methylthio) in the 2-position (CAS 2098095-99-7) increases metabolic stability, a critical factor in drug design .

Spectroscopic Differences :

  • The 1H NMR profile of 11h (δ 8.12 for -OH) contrasts with the parent compound’s spectral data, reflecting electronic effects of fluorine and trifluoromethyl groups .

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